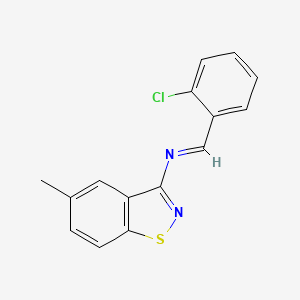
1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is a useful research compound. Its molecular formula is C15H11ClN2S and its molecular weight is 286.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine, with the CAS number 647026-39-9, is a compound that exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews its biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.
Molecular Structure
- Molecular Formula: C₁₅H₁₁ClN₂S
- Molecular Weight: 286.779 g/mol
- LogP: 5.0087 (indicating lipophilicity)
This compound features a benzothiazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry .
General Findings
Research indicates that derivatives of benzothiazole possess broad-spectrum antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | C. albicans | 3.92–4.01 | |
| 5b and 5c | A. niger | 4.01–4.23 | |
| N-Phenyl-thiazoles | S. pneumoniae | 0.06 |
Specific Case Studies
- Antifungal Activity : The compound demonstrated significant activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.01 mM, indicating its potential as an antifungal agent .
- Bacterial Activity : In a study evaluating various thiazole derivatives, compounds similar to the one in focus showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics like ampicillin .
Cytotoxicity Studies
The compound's structural components suggest potential anticancer properties, particularly through the inhibition of specific cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
These results indicate that modifications to the benzothiazole structure can enhance cytotoxic effects against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is heavily influenced by their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity by increasing the lipophilicity and stability of the compounds.
- Hydrophobic Moieties : Incorporation of nonpolar groups at specific positions on the thiazole ring has been shown to improve antibacterial efficacy .
Implications for Drug Design
Understanding these SAR principles can guide future modifications to optimize the biological activity of similar compounds.
Properties
CAS No. |
647026-39-9 |
|---|---|
Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine |
InChI |
InChI=1S/C15H11ClN2S/c1-10-6-7-14-12(8-10)15(18-19-14)17-9-11-4-2-3-5-13(11)16/h2-9H,1H3 |
InChI Key |
GVXQOJBRPJRCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















